N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C22H15ClN4O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H15ClN4O3S/c23-17-11-10-15(27(29)30)12-19(17)24-20(28)13-31-22-25-18-9-5-4-8-16(18)21(26-22)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28) |
InChI Key |
TUEVNQGHQCZZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.81 g/mol. The presence of the chloro and nitro groups on the phenyl ring, along with the quinazoline moiety, contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl) compounds, including those similar to this compound. A study conducted on various chloroacetamides showed promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | Moderate |
| N-(2-chloro-5-nitrophenyl)-2-acetamide | Candida albicans | Moderate |
The structure-activity relationship (SAR) indicates that halogenated phenyl groups enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazoline scaffold exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in breast and lung cancer models .
Case Study: Quinazoline Derivatives
A specific study evaluated the anticancer effects of quinazoline-based compounds, revealing that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The introduction of a sulfanyl group further enhances these effects by increasing interaction with cellular targets.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds like this compound may exhibit anti-inflammatory effects. Research has demonstrated that certain chloroacetamides can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Anticancer Properties
The compound has been investigated for its anticancer potential. Quinazoline derivatives, including those related to N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines, making them potential candidates for drug development .
Antibacterial Activity
Research on related acetamides has demonstrated significant antibacterial properties. For instance, derivatives of quinazoline have been synthesized and evaluated for their effectiveness against gram-positive and gram-negative bacteria. The structure of this compound suggests that it may exhibit similar antibacterial activity due to its functional groups that can interact with bacterial enzymes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been shown to inhibit urease activity, which is critical in treating conditions like urinary tract infections and certain types of kidney stones. Molecular docking studies suggest that the binding affinity of such compounds to the active site of urease could be significant, indicating a pathway for further therapeutic applications .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures that integrate various chemical reactions. Common methodologies include:
- C-C Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between aryl groups.
- Sulfanylation Reactions : Introducing sulfur-containing groups to enhance biological activity.
- Acetylation Processes : Modifying amine groups to form the acetamide structure, which is critical for its biological activity.
These synthetic pathways not only facilitate the creation of the target compound but also allow for the exploration of structural variations that may lead to improved efficacy and safety profiles .
Case Studies
Several case studies highlight the utility of quinazoline derivatives in medicinal chemistry:
- Study on Anticancer Activity : A series of quinazoline derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics.
- Antibacterial Evaluation : A comparative study evaluated various acetamide derivatives against common bacterial strains. The findings revealed that specific substitutions on the quinazoline ring significantly improved antibacterial activity.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes, aiding in the design of more effective inhibitors.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The absence of direct activity data for the target compound necessitates extrapolation from structural analogs. Quinazoline derivatives often exhibit kinase or protease inhibition, but sulfanyl-acetamide linkage may shift activity toward cholinesterases or LOX .
- Chloro-nitrophenyl groups (as in ) are associated with enhanced stability and target engagement, suggesting similar advantages for the target compound.
Preparation Methods
Step 1: Synthesis of 4-Phenylquinazolin-2-Thiol
This step involves constructing the quinazoline core and introducing the thiol group.
Key Notes :
- Cyclization (1.1–1.2): Anthranilic acid reacts with benzoyl chloride to form an oxazinone intermediate, which cyclizes with hydrazine to yield the quinazoline core.
- Chlorination (1.3): Phosphorus oxychloride (POCl₃) at elevated temperatures introduces the chlorine at position 2.
- Thiol Formation (1.4): Thiourea displaces the chlorine in a nucleophilic substitution, yielding the thiol.
Step 2: Acetamide Intermediate Formation
The acetamide linker is synthesized by reacting 2-chloro-5-nitroaniline with chloroacetyl chloride.
| Substep | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2.1 | Acetamide formation | 2-Chloro-5-nitroaniline + chloroacetyl chloride (DCM, Et₃N, 0°C → RT, 2h) → 2-chloro-N-(5-nitrophenyl)acetamide chloride | – |
Key Notes :
Step 3: Thioether Coupling
The final step couples the acetamide intermediate with 4-phenylquinazolin-2-thiol.
| Substep | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 3.1 | S–C Bond formation | 2-Chloro-N-(5-nitrophenyl)acetamide chloride + 4-phenylquinazolin-2-thiol (K₂CO₃, acetone, reflux, 6h) → Target compound | – |
Key Notes :
- Nucleophilic Substitution : The thiolate ion (from K₂CO₃) displaces the chloride in the acetamide intermediate, forming the thioether bond.
- Solvent : Acetone enhances reaction efficiency and solubility of polar intermediates.
Critical Reaction Parameters
Table 1: Optimization of Key Steps
| Parameter | Step 1.4 (Thiol Formation) | Step 3.1 (Coupling) |
|---|---|---|
| Temperature | Reflux (ethanol) | Reflux (acetone) |
| Base | None | K₂CO₃ |
| Time | 48h | 6h |
| Yield | Moderate | High |
Table 2: Reagent Alternatives
| Reagent | Alternative | Rationale |
|---|---|---|
| Thiourea | NaSH | Lower cost, but requires precise pH control |
| K₂CO₃ | Cs₂CO₃ | Higher reactivity, but less accessible |
Challenges and Solutions
- Low Solubility : Polar intermediates (e.g., quinazolin-2-thiol) may precipitate. Solution : Use polar aprotic solvents (DMF, DMSO) or co-solvents.
- Side Reactions : Over-chlorination during quinazoline synthesis. Solution : Limit POCl₃ exposure time and temperature.
- Purification : Complex byproducts from coupling. Solution : Recrystallization (ethanol/acetone) or column chromatography.
Structural and Mechanistic Insights
- Quinazoline Core : The 4-phenyl group enhances π-π stacking, critical for target binding in biological systems.
- Sulfanyl Linkage : The thioether provides flexibility and improves bioavailability compared to ethers.
- Nitro Group : Electron-withdrawing effects enhance electrophilicity at the acetamide carbon, facilitating nucleophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
